

cryo-EM structure of WB4-24 GLP-1R complex

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An In-depth Technical Guide on the Cryo-EM Structure of the WB4-24 GLP-1R Complex

This guide provides a comprehensive technical overview of the cryo-electron microscopy (cryo-EM) structure of the human glucagon-like peptide-1 receptor (GLP-1R) in complex with the non-peptidic, small-molecule agonist **WB4-24** and the stimulatory G protein (Gs). This structural information is pivotal for understanding peptidomimetic agonism and advancing the structure-based design of novel therapeutics for type 2 diabetes and obesity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the **WB4-24**-GLP-1R complex, including its pharmacological activity and the cryo-EM structural determination parameters.

Table 1: Pharmacological Properties of WB4-24 at the Human GLP-1R



Parameter	Value	Cell Line	Assay Type
EC ₅₀ (cAMP Response)	23 ± 1.13 nM[1]	HEK293	Gs-mediated cAMP accumulation
IC50 (Binding Affinity)	~300 nM[2]	HEK293	Competitive displacement of exendin(9–39)-FITC
IC50 (Binding Affinity)	560.0 nM[2]	Primary Microglial Cells	Competitive displacement of exendin(9–39)-FITC
IC50 (Binding Affinity)	260.0 nM[2]	PC12 Cells	Competitive displacement of exendin(9–39)-FITC

Table 2: Cryo-EM Data Collection and Structure Refinement

Parameter	Value	
PDB ID	7X8S[3]	
EMDB ID	EMD-33058[4]	
Resolution	3.09 Å[3]	
Microscope	Titan Krios G3i[5]	
Detector	Gatan K3 Direct Electron Detector[5]	
Experimental Method	Single-particle cryo-electron microscopy[6]	

Structural Insights and Ligand Binding

The cryo-EM structure reveals how the small molecule **WB4-24** engages and activates the GLP-1R. Unlike endogenous peptide agonists, **WB4-24** binds deep within the transmembrane domain (TMD) of the receptor.[1][7]

Key Structural Features:

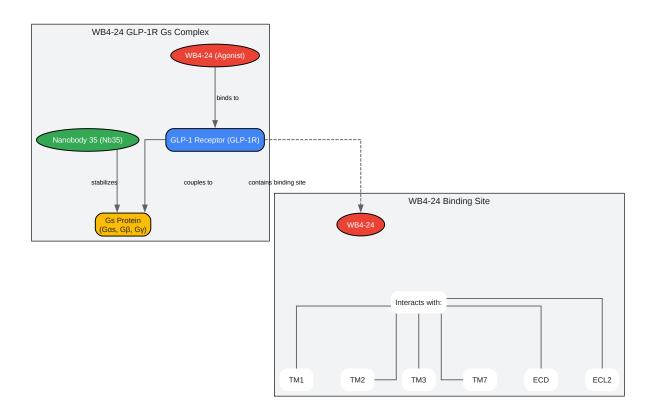
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- Complex Composition: The resolved structure consists of the human GLP-1R, the agonist
 WB4-24, a heterotrimeric Gs protein (Gαs, Gβ, Gy), and a stabilizing nanobody (Nb35).[4]
- Binding Pocket: **WB4-24** settles into a pocket formed by the extracellular domain (ECD), extracellular loop 2 (ECL2), and transmembrane helices (TM) 1, 2, 3, and 7.[1][3]
- Peptidomimetic Interaction: One arm of the WB4-24 molecule inserts deeply into the
 orthosteric binding pocket, partially overlapping with the binding site of the N-terminal
 residues of the native GLP-1 peptide.[1][3] The other arms of the molecule extend into the
 clefts between TM1-TM7, TM1-TM2, and TM2-TM3.[1]
- Receptor Activation: The binding of **WB4-24**, along with G protein coupling, induces significant conformational changes from the inactive state. This includes an outward movement of the intracellular portion of TM6, a hallmark of class B GPCR activation, which creates a cavity to accommodate the Gαs subunit.[1][8]





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Logical relationship of components in the cryo-EM structure.



GLP-1R Signaling Pathways

The GLP-1R is a class B G protein-coupled receptor (GPCR).[9][10] Its primary signaling cascade is initiated through coupling to the Gs protein, though other pathways have been suggested.

- Canonical Gs Pathway: Upon agonist binding, GLP-1R activates Gs, which in turn stimulates adenylyl cyclase (AC).[11] AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][11] This cascade is central to GLP-1's metabolic effects, including glucose-dependent insulin secretion.[10]
- Alternative Pathways: Some studies suggest GLP-1R may also couple to other G proteins, such as Gq/11 (leading to intracellular calcium mobilization) or Gi (inhibiting adenylyl cyclase), although Gs coupling is the predominant and most well-established pathway.[11]
 [12] Furthermore, β-arrestin-mediated signaling can lead to the activation of other pathways, such as the ERK1/2 cascade.[12]



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Canonical GLP-1R Gs-cAMP signaling pathway.

Experimental Protocols

The determination of the **WB4-24**-GLP-1R-Gs complex structure involved several key experimental procedures.

Protein Expression and Complex Formation



- Receptor Expression: The human GLP-1R was expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system. This is a common method for producing high quantities of functional GPCRs.[6]
- Gs Protein Purification: The heterotrimeric Gs protein was expressed in E. coli and purified separately.
- Complex Assembly: The agonist-receptor-G protein complex was assembled in situ. Cell membranes containing the expressed GLP-1R were incubated with purified Gs protein, the agonist WB4-24, and the stabilizing nanobody Nb35.[5][6] To improve the solubility of WB4-24 and facilitate binding, a surfactant such as poloxamer 188 (P188) was used.[1]
- Solubilization and Purification: The entire complex was then solubilized from the membrane using a mild detergent (e.g., MNG or DDM).[6] The solubilized complex was purified using affinity chromatography followed by size-exclusion chromatography to ensure a homogenous sample.[6]

Cryo-EM Sample Preparation and Data Acquisition

- Grid Preparation: A small volume (typically 3 μL) of the purified complex solution was applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[5]
- Vitrification: The grid was blotted to create a thin film of the sample and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the native structure of the complex.[5]
- Data Collection: Data were collected on a high-end transmission electron microscope, such as a Titan Krios, operating at 300 kV and equipped with a direct electron detector.[5]
 Thousands of movies of the frozen, hydrated particles were recorded.

cAMP Accumulation Assay

- Cell Culture: HEK293 cells stably expressing the human GLP-1R were cultured under standard conditions.
- Agonist Stimulation: Cells were incubated with varying concentrations of the agonist (WB4-24) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

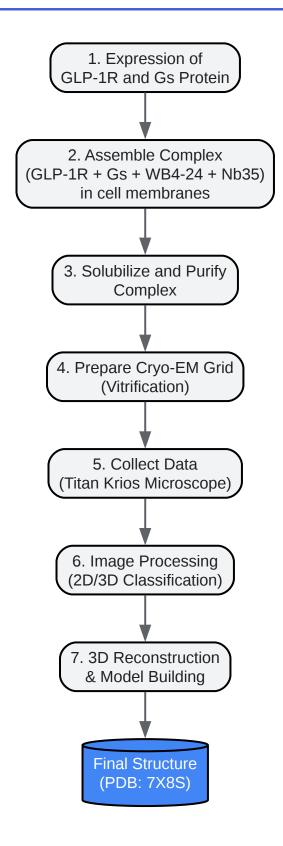
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- cAMP Measurement: After incubation, cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
- Data Analysis: The resulting data were fitted to a dose-response curve to determine the potency (EC₅₀) of the agonist.[1]





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Experimental workflow for cryo-EM structure determination.



Conclusion and Implications

The cryo-EM structure of the **WB4-24**-bound GLP-1R provides a high-resolution snapshot of how a non-peptidic agonist activates this crucial metabolic receptor. The findings reveal a distinct binding mode compared to peptide agonists, offering a structural framework for the rational design and optimization of small-molecule therapeutics.[1][13] This deeper understanding of peptidomimetic agonism at the GLP-1R can accelerate the development of orally bioavailable drugs for the treatment of type 2 diabetes and obesity, potentially overcoming the limitations of current injectable peptide-based therapies.[1]

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